molecular formula C10H9NO2 B2790857 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile CAS No. 84141-80-0

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

Cat. No.: B2790857
CAS No.: 84141-80-0
M. Wt: 175.187
InChI Key: LIPVUQGTRBXINU-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is an organic compound with the molecular formula C10H9NO2. It is a member of the benzodioxine family, characterized by a dioxine ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxine oxides, while reduction can produce amines .

Scientific Research Applications

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-2H-1,4-benzodioxine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPVUQGTRBXINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC=C2O1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of 2-methyl-1,4-benzodioxan-2-carboxamide (8.17 g), phosphorus pentoxide (17 g) and anhydrous toluene (175 ml) was heated under reflux for 4 hours. On cooling the supernatant was decanted from the residue, the latter being washed by decantation with more toluene. Filtration and evaporation of the solvent gave a solid residue (5.18 g). Crystallisation from ethanol yielded the cyano compound (4.4 g); m.p. 88°-89°.
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

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